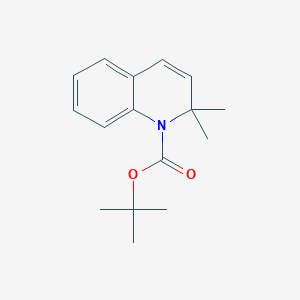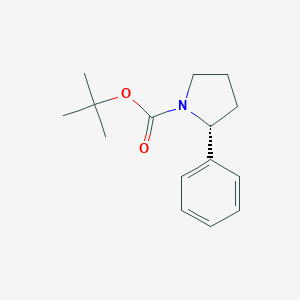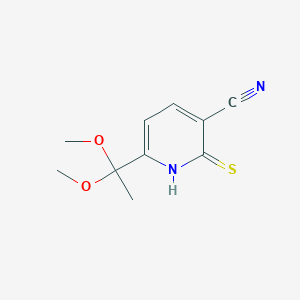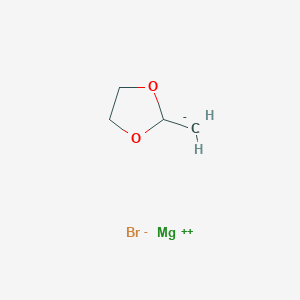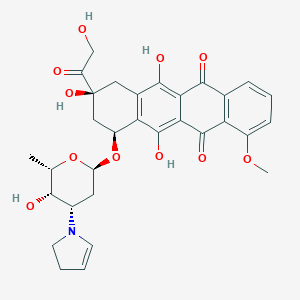
2-Pyrrolino-dox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolino-dox, also known as PDX, is a synthetic compound that has been developed for its potential applications in cancer treatment. This molecule is a derivative of doxorubicin, a well-known chemotherapy drug that is used to treat a variety of cancers. The development of PDX was aimed at improving the efficacy and reducing the toxicity of doxorubicin, which is known to cause severe side effects in patients.
作用機序
The mechanism of action of 2-Pyrrolino-dox is similar to that of doxorubicin. 2-Pyrrolino-dox intercalates into the DNA of cancer cells, causing DNA damage and inhibiting DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. 2-Pyrrolino-dox also generates reactive oxygen species (ROS), which further contribute to its cytotoxicity against cancer cells.
Biochemical and Physiological Effects:
2-Pyrrolino-dox has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-Pyrrolino-dox has been shown to induce cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. 2-Pyrrolino-dox has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of 2-Pyrrolino-dox is its improved solubility and stability compared to doxorubicin. This makes it easier to handle and administer in laboratory experiments. 2-Pyrrolino-dox also has a lower toxicity profile than doxorubicin, which reduces the risk of adverse effects in laboratory animals. However, 2-Pyrrolino-dox is still a relatively new compound, and its efficacy and safety profile in humans are not well established.
将来の方向性
There are several future directions for research on 2-Pyrrolino-dox. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-Pyrrolino-dox. Another area of research is the development of novel drug delivery systems for 2-Pyrrolino-dox, such as nanoparticles and liposomes, which can improve its bioavailability and target specificity. Additionally, further studies are needed to evaluate the efficacy and safety of 2-Pyrrolino-dox in clinical trials, as well as its potential applications in combination with other chemotherapy drugs or immunotherapies.
合成法
The synthesis of 2-Pyrrolino-dox involves the modification of the doxorubicin molecule by adding a pyrrolidine ring to its structure. This modification results in a compound that has improved solubility and stability compared to doxorubicin. The synthesis of 2-Pyrrolino-dox can be achieved through a variety of methods, including chemical modification and enzymatic transformation.
科学的研究の応用
2-Pyrrolino-dox has been extensively studied for its potential applications in cancer treatment. In vitro and in vivo studies have shown that 2-Pyrrolino-dox has a higher cytotoxicity against cancer cells than doxorubicin. 2-Pyrrolino-dox has also been shown to be effective against multidrug-resistant cancer cells, which are resistant to many chemotherapy drugs. Furthermore, 2-Pyrrolino-dox has been shown to have a lower toxicity profile than doxorubicin, which makes it a promising candidate for cancer treatment.
特性
CAS番号 |
175795-76-3 |
|---|---|
製品名 |
2-Pyrrolino-dox |
分子式 |
C31H33NO11 |
分子量 |
595.6 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C31H33NO11/c1-14-26(35)17(32-8-3-4-9-32)10-21(42-14)43-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-6-5-7-18(41-2)22(15)29(25)38/h3,5-8,14,17,19,21,26,33,35,37,39-40H,4,9-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1 |
InChIキー |
NOPNWHSMQOXAEI-PUCKCBAPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O |
同義語 |
2-pyrrolino-DOX 2-pyrrolinodoxorubicin 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin trifluoroacetate AN 201 AN 204 AN-201 AN-204 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



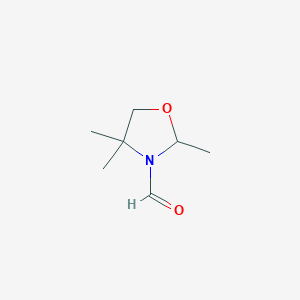
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
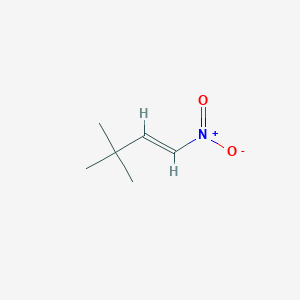
![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
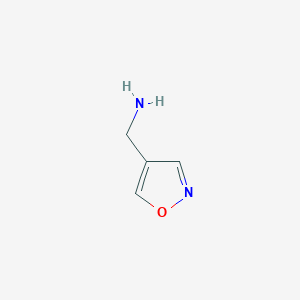
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
